ERK2 Enzymatic Potency: Example 279 (p-Tolyloxy) vs. Example 295 (Triazolopyridine) vs. Example 115
In a standardized enzymatic assay using recombinantly expressed human ERK-2, the target compound (Example 279) demonstrates an IC50 of 0.600 nM. This places it among the most potent analogs in the patent series, though not the absolute most potent. For comparison, Example 295, a triazolopyridine-based analog, exhibits an IC50 of 0.400 nM, while Example 115 shows an IC50 of 2.80 nM [1][2]. This data highlights that small structural changes in the amide side chain can modulate potency by nearly 5- to 7-fold, establishing a clear rank-order of activity.
| Evidence Dimension | Inhibitory potency against human ERK-2 kinase |
|---|---|
| Target Compound Data | IC50 = 0.600 nM (Ki = 0.600 nM) |
| Comparator Or Baseline | Comparator 1: Example 295 (US9670208), IC50 = 0.400 nM. Comparator 2: Example 115 (US9670208), IC50 = 2.80 nM. |
| Quantified Difference | Example 279 is 1.5-fold less potent than Example 295, but 4.7-fold more potent than Example 115. |
| Conditions | Enzymatic assay using human ERK-2 (Mitogen Activated Kinase 1), recombinantly expressed as an N-terminal 6-His fusion protein, pH 7.3. |
Why This Matters
This rank-order potency data is essential for selecting a lead compound with the optimal balance of high activity and synthetic tractability, as marginal potency differences must be weighed against other drug-like properties.
- [1] BindingDB Entry for BDBM193675 (US9670208, Example 279). Affinity Data: Ki = 0.600 nM for Human ERK-2. View Source
- [2] BindingDB Entry for BDBM193676 (US9670208, Example 295). Affinity Data: IC50 = 0.400 nM for Human ERK-2. View Source
